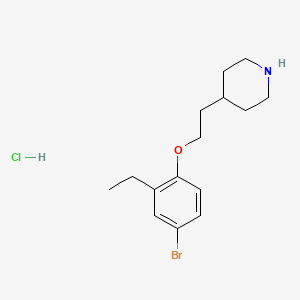
4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride
Descripción general
Descripción
“4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride” is a chemical compound with the molecular formula C15H23BrClNO . It has a molecular weight of 348.7 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H23BrClNO . This indicates that it contains 15 carbon atoms, 23 hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 348.7 g/mol . Unfortunately, the available resources do not provide further details on its physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Nucleophilic Substitution Reactions : Bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to produce various derivatives, including a piperidino derivative. Reduction of this derivative led to a mix of hydrochlorides including 5-piperidino-1,2,3,4-benzenetetraamine (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992).
Enantiomeric Resolution and Simulation Studies : Research involved enantiomeric resolution and simulation of stereomers using Chiralpak IA column. This involved studying the chiral recognition mechanism and elution order through hydrogen bonding and π–π interactions (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016).
Synthesis of Molecular Structures : The synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate was achieved by a one-pot three-component reaction, leading to the formation of H-bonded dimers in the crystal lattice (Khan, Ibrar, Lal, Altaf, & White, 2013).
Biological Properties of Piperidinopropanol Hydrochlorides : A study synthesized new compounds involving piperidinopropanol hydrochlorides and examined their antibacterial and antioxidant properties. Some of these compounds showed moderate antibacterial activity, while others exhibited high antioxidant activity (Gasparyan, Vardevanyan, Egiazaryan, Malakyan, Badzhinyan, Avakimyan, Panosyan, & Gevorgyan, 2011).
Synthesis of CCR5 Antagonists : The synthesis of a novel non-peptide CCR5 antagonist involved the use of 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene and piperidin-4-one. This process is significant in pharmaceutical research (Bi, 2015).
Material Science and Polymer Research
Copolymer Synthesis : Novel trisubstituted ethylenes, including halogen ring-trisubstituted butyl 2-cyano-3-phenyl-2-propenoates, were synthesized and copolymerized with styrene. This research is crucial for developing new materials in polymer science (Kharas, Rocus, Locke, Macke, Oh, Pagan, Phelan, Raju, Shabahang, & Weingart, 2016).
Construction of Micro-Phase Separation Structure : Research on constructing micro-phase separation structures in anion-exchange membranes based on poly(aryl piperidinium) was conducted. This is significant in the field of fuel cell technology (Du, Zhang, Yuan, & Wang, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
4-[2-(4-bromo-2-ethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-2-13-11-14(16)3-4-15(13)18-10-7-12-5-8-17-9-6-12;/h3-4,11-12,17H,2,5-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPXZVRGOYWWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



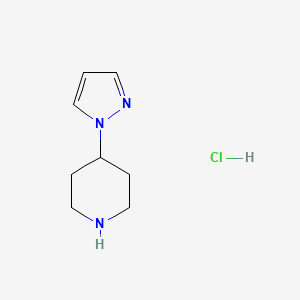
![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)
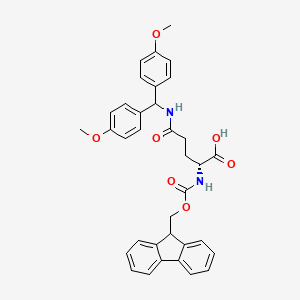
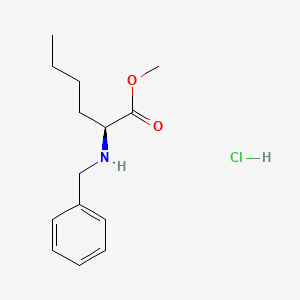
![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)
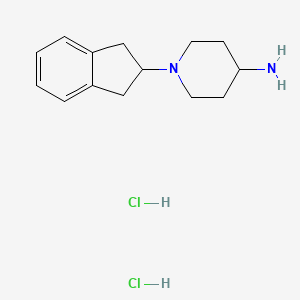
![1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride](/img/structure/B1442646.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1442647.png)
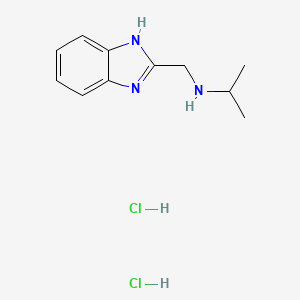
-amine dihydrochloride](/img/structure/B1442651.png)
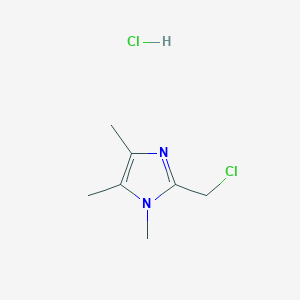
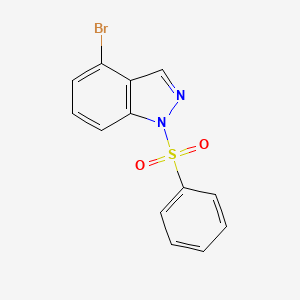
![1,4-Dioxaspiro[4.5]decan-7-amine](/img/structure/B1442656.png)